![molecular formula C12H22ClN B13329484 Octahydrospiro[cyclopentane-1,2'-indole] hydrochloride](/img/structure/B13329484.png)
Octahydrospiro[cyclopentane-1,2'-indole] hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octahydrospiro[cyclopentane-1,2’-indole] hydrochloride: is a spirocyclic compound characterized by a unique three-dimensional structure. This compound is part of the broader class of spiroindoles, which are known for their significant biological and pharmacological activities. The spirocyclic framework imparts unique physicochemical properties, making it a valuable target in medicinal chemistry and drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of octahydrospiro[cyclopentane-1,2’-indole] hydrochloride typically involves the formation of the spirocyclic core through cyclization reactions. One common method is the Fischer indole synthesis, where cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . This reaction yields the tricyclic indole, which can be further processed to obtain the desired spirocyclic compound.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions: Octahydrospiro[cyclopentane-1,2’-indole] hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the spirocyclic core, potentially altering its biological activity.
Substitution: Substitution reactions, especially nucleophilic substitutions, can introduce different substituents on the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydride (NaH).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups on the indole ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, octahydrospiro[cyclopentane-1,2’-indole] hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of spirocyclic compounds with potential biological activities .
Biology: In biological research, this compound is studied for its potential as a pharmacologically active agent. Its spirocyclic structure allows it to interact with various biological targets, making it a candidate for drug development .
Medicine: In medicine, octahydrospiro[cyclopentane-1,2’-indole] hydrochloride is explored for its potential therapeutic applications. It has shown promise in preclinical studies for its ability to modulate biological pathways involved in diseases such as cancer and neurological disorders .
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for synthesizing other valuable chemicals. Its unique properties make it suitable for applications in materials science and catalysis .
Wirkmechanismus
The mechanism of action of octahydrospiro[cyclopentane-1,2’-indole] hydrochloride involves its interaction with specific molecular targets in the body. The spirocyclic structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. This compound can inhibit or activate various pathways, depending on the target and the context of its use .
Vergleich Mit ähnlichen Verbindungen
Spiroindole: Another spirocyclic compound with similar structural features but different biological activities.
Spirooxindole: Known for its pharmacological significance, especially in cancer research.
Uniqueness: Octahydrospiro[cyclopentane-1,2’-indole] hydrochloride stands out due to its unique combination of a spirocyclic core and an indole ring. This structure imparts distinct physicochemical properties, making it a versatile compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C12H22ClN |
|---|---|
Molekulargewicht |
215.76 g/mol |
IUPAC-Name |
spiro[1,3,3a,4,5,6,7,7a-octahydroindole-2,1'-cyclopentane];hydrochloride |
InChI |
InChI=1S/C12H21N.ClH/c1-2-6-11-10(5-1)9-12(13-11)7-3-4-8-12;/h10-11,13H,1-9H2;1H |
InChI-Schlüssel |
NDPSHQFUASNPPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C(C1)CC3(N2)CCCC3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


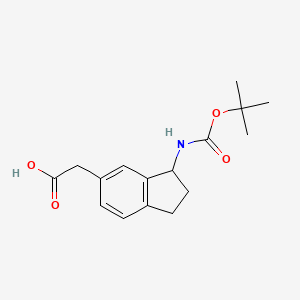
![1-Isopropyl-3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13329409.png)
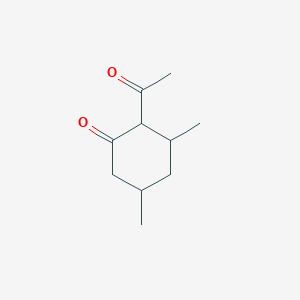
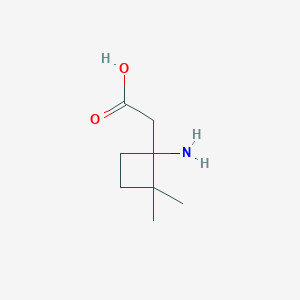
![tert-Butyl (S)-5-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13329428.png)
![7-(tert-Butyl) 5-methyl 3-fluoropyrazolo[1,5-a]pyrimidine-5,7-dicarboxylate](/img/structure/B13329436.png)
![4,4-Dimethyl-1-oxa-7-azaspiro[4.4]nonane](/img/structure/B13329442.png)

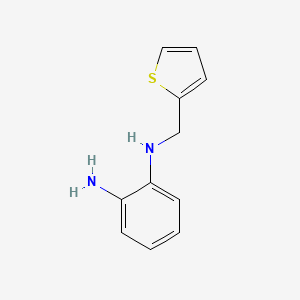
![N-[2-(Ethylamino)ethyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13329461.png)

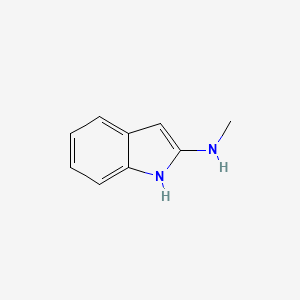
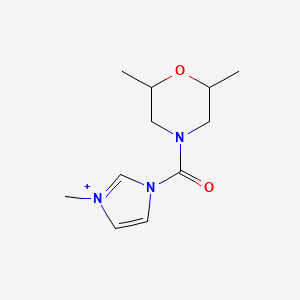
![2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)-2-methylpropanoic acid](/img/structure/B13329488.png)
